N-(3,4-difluorophenyl)-2-(1-(3-methylbenzyl)-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-[1-[(3-methylphenyl)methyl]-7-oxopyrrolo[2,3-c]pyridin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F2N3O2/c1-15-3-2-4-16(11-15)13-27-9-7-17-8-10-28(23(30)22(17)27)14-21(29)26-18-5-6-19(24)20(25)12-18/h2-12H,13-14H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFDZDVOOOTGNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC3=C2C(=O)N(C=C3)CC(=O)NC4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with five structurally related molecules from the literature, focusing on molecular features, physicochemical properties, and inferred biological implications.
Structural and Molecular Comparisons
Notes:
- Fluorination Effects: The 3,4-difluorophenyl group in the target compound likely enhances metabolic stability and binding affinity compared to non-fluorinated analogs (e.g., dimethoxy or methoxy substituents in ).
- Heterocyclic Core : Pyrrolo-pyridine derivatives (target, ) exhibit smaller molecular weights (~387–417) than pyrazolo-pyridazine or naphthyridine-based compounds (e.g., Goxalapladib at 718.8) , which may influence pharmacokinetic profiles.
Physicochemical and Bioactivity Comparisons
Key Observations:
- Synthetic Feasibility : High yields (80–95%) for analogous pyrrolo-pyridine acylations suggest scalable synthesis for the target compound.
- Therapeutic Potential: While Goxalapladib’s naphthyridine core is linked to atherosclerosis , pyrrolo-pyridine derivatives may target oxidative stress pathways, as seen in aldisin’s free radical scavenging .
- Solubility Challenges : Fluorinated and methoxy-substituted analogs may face solubility limitations, necessitating formulation optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
